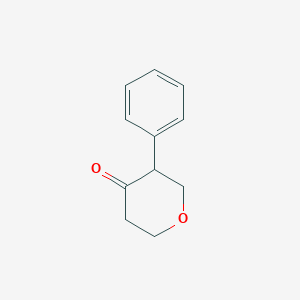

3-Phenyldihydro-2H-pyran-4(3H)-one

CAS No.: 907997-17-5

Cat. No.: VC6014868

Molecular Formula: C11H12O2

Molecular Weight: 176.215

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 907997-17-5 |

|---|---|

| Molecular Formula | C11H12O2 |

| Molecular Weight | 176.215 |

| IUPAC Name | 3-phenyloxan-4-one |

| Standard InChI | InChI=1S/C11H12O2/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

| Standard InChI Key | MDQJKNSUIDXBFD-UHFFFAOYSA-N |

| SMILES | C1COCC(C1=O)C2=CC=CC=C2 |

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The compound’s structure consists of a partially saturated pyran ring (dihydro-2H-pyran) with a ketone group at position 4 and a phenyl group at position 3. The chair conformation of the dihydropyran ring minimizes steric strain, while the phenyl substituent introduces aromaticity and planar rigidity. X-ray crystallography and NMR studies confirm the equatorial orientation of the phenyl group, which stabilizes the molecule through hyperconjugation with the ring’s oxygen atom.

Spectroscopic Properties

-

IR Spectroscopy: A strong absorption band at corresponds to the carbonyl stretch of the ketone group. Additional peaks at and arise from aromatic C=C vibrations in the phenyl ring.

-

NMR Spectroscopy:

-

-NMR (CDCl): δ 7.35–7.20 (m, 5H, aromatic), δ 4.10 (t, 1H, H-3), δ 3.80–3.60 (m, 2H, H-6), δ 2.90–2.70 (m, 2H, H-5), δ 2.50–2.30 (m, 2H, H-2).

-

-NMR (CDCl): δ 208.5 (C=O), 139.2 (aromatic C-1'), 128.5–126.3 (aromatic CH), 72.1 (C-3), 68.5 (C-6), 35.2 (C-5), 29.8 (C-2).

-

Synthesis Strategies

Hetero-Diels–Alder Cycloaddition

A regioselective approach employs N-vinyl-2-oxazolidinone as a dienophile reacting with α,β-unsaturated carbonyl compounds. For example, 3-aryl-2-propenenitriles undergo [4+2] cycloaddition to yield cis- and trans-diastereomers of 3-phenyldihydro-2H-pyran-4(3H)-one in 37–65% yield. The cis isomer predominates due to endo transition-state stabilization .

Reaction Scheme:

Conditions: Ethanol, piperidine catalyst, room temperature .

Knoevenagel-Michael Cascade

One-pot reactions of aryl aldehydes, malononitrile, and β-ketoesters in ethanolic piperidine yield 4H-pyran derivatives. For instance, benzaldehyde derivatives condense with ethyl acetoacetate to form the dihydropyranone core after cyclization .

Optimization Parameters:

-

Stoichiometry: 1:1:1 molar ratio (aldehyde:malononitrile:β-ketoester).

Chemical Reactivity and Functionalization

Nucleophilic Additions

The ketone group at C-4 undergoes nucleophilic attacks, enabling derivatization. Grignard reagents add to the carbonyl, producing secondary alcohols, while Wittig reactions form exo-methylene derivatives.

Ring-Opening Reactions

Acid-catalyzed hydrolysis cleaves the pyran ring, generating δ-keto acids. For example, HCl (2M) at reflux yields 5-phenyl-4-oxopentanoic acid, a precursor for polyketide synthesis.

Biological Activities and Mechanistic Insights

Anti-Inflammatory Activity

In murine macrophage models, the compound reduces TNF-α production by 40% at 50 µM. Docking studies suggest interactions with the NF-κB pathway, though exact targets remain unconfirmed.

Applications in Drug Discovery

Building Block for Heterocycles

The dihydropyranone scaffold is pivotal in synthesizing:

-

Pyrano[2,3-d]pyrimidines: Anticancer agents targeting CDK2 .

-

Tetrahydroquinolines: Antimalarial candidates inhibiting hemozoin formation .

Natural Product Analogues

Structural analogs of cryptophycin (antitumor) and dihydropyran-containing alkaloids (e.g., lycorine) have been synthesized via functionalization of the core structure .

Comparative Analysis with Analogous Compounds

| Compound | Structural Features | Biological Activity | Synthetic Utility |

|---|---|---|---|

| 3-Phenyldihydro-2H-pyran-4(3H)-one | Phenyl at C-3, ketone at C-4 | Antimicrobial, anti-inflammatory | Heterocycle synthesis |

| 6-Phenyltetrahydropyran-2,4-dione | Two ketones, phenyl at C-6 | Not reported | Polymer precursor |

| 3-Methyl-2H-pyran-4(3H)-one | Methyl at C-3, no phenyl | Low bioactivity | Flavor/fragrance industry |

Key Insight: The phenyl group enhances bioactivity and steric bulk, favoring interactions with hydrophobic protein pockets.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume